![molecular formula C13H26OS2Si B12522526 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one CAS No. 668460-66-0](/img/structure/B12522526.png)
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one is a chemical compound with a unique structure that includes a trimethylsilyl group and a dithiane ring
Métodos De Preparación
The synthesis of 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base to form the trimethylsilyl derivative. This intermediate is then reacted with 1,3-dithiane under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The dithiane ring can act as a protecting group for carbonyl compounds, facilitating selective reactions .
Comparación Con Compuestos Similares
3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one can be compared with similar compounds such as:
3,3-Dimethyl-1-trimethylsilyl-1-butyne: This compound shares the trimethylsilyl group but lacks the dithiane ring, making it less versatile in certain reactions.
3,3-Dimethyl-2-butanol, trimethylsilyl ether: This compound has a similar structure but with an alcohol group instead of a ketone, leading to different reactivity and applications.
(1-tert-Butylvinyloxy)trimethylsilane: This compound also contains a trimethylsilyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the dithiane ring, providing a balance of stability and reactivity that is valuable in various chemical processes.
Propiedades
Número CAS |
668460-66-0 |
|---|---|
Fórmula molecular |
C13H26OS2Si |
Peso molecular |
290.6 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-(2-trimethylsilyl-1,3-dithian-2-yl)butan-2-one |
InChI |
InChI=1S/C13H26OS2Si/c1-12(2,3)11(14)10-13(17(4,5)6)15-8-7-9-16-13/h7-10H2,1-6H3 |
Clave InChI |
KRZKPNALKAUXSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC1(SCCCS1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
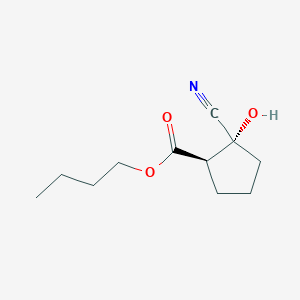
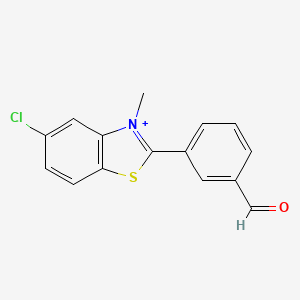
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
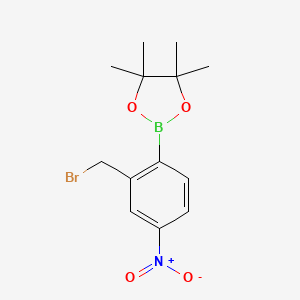
![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)
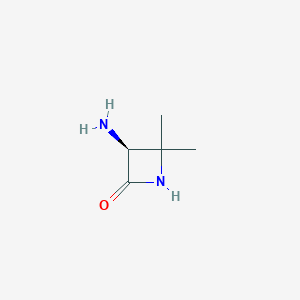
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
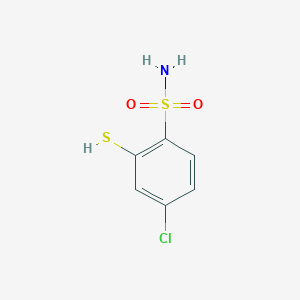

![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)
